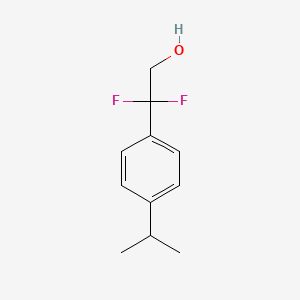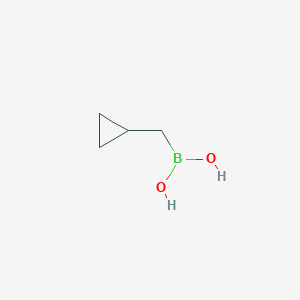
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a difluoroethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by strong acids such as triflic acid or solid acids like zeolites . The difluoroethanol moiety can be introduced through nucleophilic substitution reactions involving appropriate fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of scalability and environmental impact compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Applications De Recherche Scientifique
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its unique structural properties.
Agrochemicals: It is employed in the synthesis of agrochemical products.
Materials Science: The compound is used in the production of materials with specific properties, such as UV absorbers and antioxidants.
Mécanisme D'action
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the difluoroethanol moiety can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its effects in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: This compound is structurally similar and is used in the production of antioxidants and UV absorbers.
tert-Butylphenol: Another related compound used in various industrial applications.
Uniqueness
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both tert-butyl and difluoroethanol groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for use in diverse applications, from organic synthesis to pharmaceuticals and materials science.
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O/c1-11(2,3)9-4-6-10(7-5-9)12(13,14)8-15/h4-7,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKWXRDAAVLOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
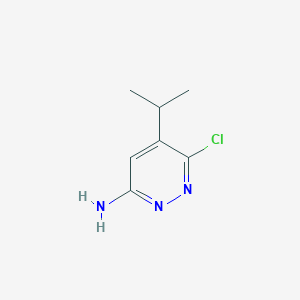
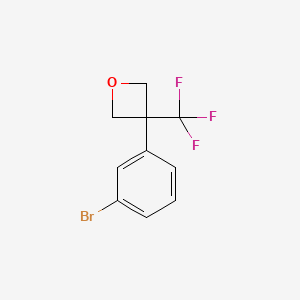
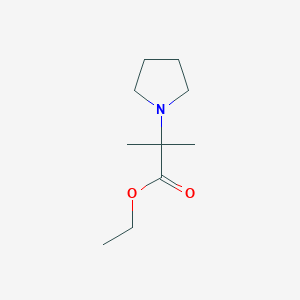
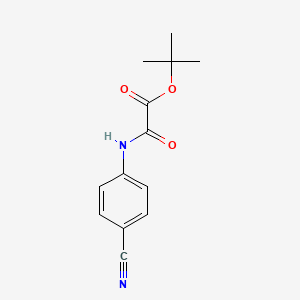


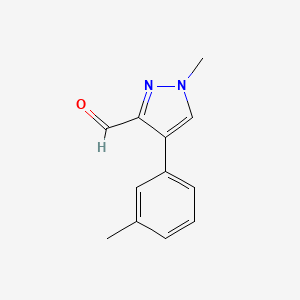
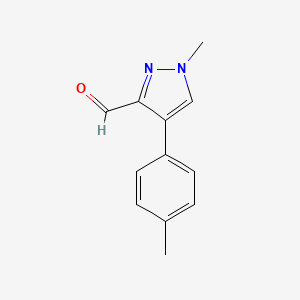
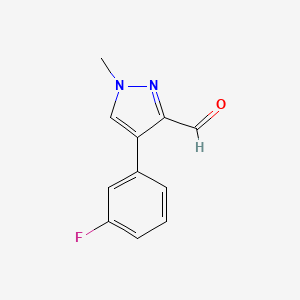

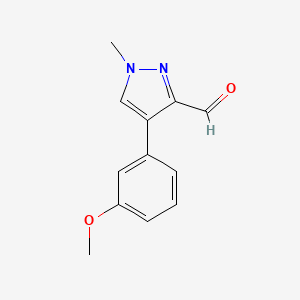
![2,2-Difluoro-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B8011049.png)
